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Compound of Interest

Compound Name: 2-Iodo-6-methylnaphthalene

Cat. No.: B15081977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Iodo-
6-methylnaphthalene, a key intermediate in various synthetic applications. Due to the limited

availability of directly published experimental spectra for this specific compound, this document

presents a predicted dataset based on established spectroscopic principles and data from

closely related analogs, such as 2-methylnaphthalene and other substituted naphthalenes. This

guide is intended to serve as a valuable resource for the identification and characterization of

2-Iodo-6-methylnaphthalene in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Iodo-6-methylnaphthalene. These predictions

are derived from the analysis of structurally similar compounds and established spectroscopic

databases.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~8.10 s - 1H H-1

~7.75 d ~8.5 1H H-4

~7.65 d ~8.5 1H H-5

~7.50 s - 1H H-7

~7.35 dd ~8.5, ~1.5 1H H-3

~2.50 s - 3H -CH₃

Note: The chemical shifts of aromatic protons are influenced by the electron-withdrawing nature

of the iodine atom and the electron-donating nature of the methyl group. The predicted values

are estimates and may vary in experimental conditions.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ, ppm) Assignment

~138.0 C-6

~136.5 C-8a

~135.0 C-4a

~130.0 C-1

~129.5 C-4

~128.0 C-5

~127.5 C-7

~127.0 C-3

~92.0 C-2

~21.5 -CH₃
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Note: The carbon atom attached to the iodine (C-2) is expected to be significantly shielded,

resulting in a lower chemical shift.

Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch (-CH₃)

~1600, ~1500, ~1450 Strong
Aromatic C=C skeletal

vibrations

~880, ~820 Strong

C-H out-of-plane bending

(indicative of substitution

pattern)

~600-500 Medium C-I stretch

Note: The presence of characteristic aromatic and aliphatic C-H stretching, along with aromatic

skeletal vibrations, is expected. The C-I stretching frequency is typically observed in the lower

wavenumber region.

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z Relative Intensity (%) Assignment

268 ~100 [M]⁺ (Molecular Ion)

141 High [M-I]⁺ (Loss of Iodine)

127 Moderate [I]⁺

115 Moderate [C₉H₇]⁺

Note: The molecular ion peak is expected to be the base peak. A prominent fragment

corresponding to the loss of the iodine atom is anticipated, which is a common fragmentation

pathway for iodo-aromatic compounds.
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Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and

laboratory conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Iodo-6-methylnaphthalene in

about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an

internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to

achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10

ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the lower natural

abundance of ¹³C, a larger number of scans will be required. Proton decoupling should be

used to simplify the spectrum. Typical parameters include a spectral width of 0-200 ppm.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the

chemical shifts to TMS (0.00 ppm).

Infrared (IR) Spectroscopy
Sample Preparation (Solid): Prepare a KBr pellet by grinding a small amount of 2-Iodo-6-
methylnaphthalene with dry potassium bromide and pressing the mixture into a thin,

transparent disk.[1] Alternatively, for Attenuated Total Reflectance (ATR) IR, place a small

amount of the solid sample directly on the ATR crystal.[2][3]

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2] A

background spectrum of the empty sample holder (or pure KBr pellet) should be collected

and subtracted from the sample spectrum.
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Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups and vibrational modes.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after separation by gas

chromatography (GC/MS).

Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV.[4][5][6]

This method provides reproducible fragmentation patterns.

Mass Analysis: Scan a mass-to-charge (m/z) ratio range appropriate for the compound, for

instance, from m/z 40 to 300.

Data Analysis: Identify the molecular ion peak and the major fragment ions. Analyze the

fragmentation pattern to confirm the structure of the compound.

Structural Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the structure of 2-Iodo-6-
methylnaphthalene using the collective spectroscopic data.

Spectroscopic Analysis

Data Interpretation & Structural Elucidation

Mass Spectrometry (MS)

Molecular Formula & Weight
(from MS)

NMR Spectroscopy (¹H & ¹³C)

Proton & Carbon Connectivity
(from NMR)

Infrared (IR) Spectroscopy

Functional Groups
(from IR)

Proposed Structure:
2-Iodo-6-methylnaphthalene
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Click to download full resolution via product page

Caption: Workflow for the structural confirmation of 2-Iodo-6-methylnaphthalene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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